molecular formula C5H10ClNO2 B14865344 Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride

Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride

Cat. No.: B14865344
M. Wt: 151.59 g/mol
InChI Key: LOMNYAFDZQLMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its physiological activity and applications in synthetic chemistry . This compound is particularly notable for its conformational rigidity and potential use as a building block in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require specific temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s conformational rigidity allows it to bind to enzymes and receptors with high specificity, potentially modulating their activity . This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1-aminocyclopropanecarboxylic acid, such as:

Uniqueness

Methyl (1S,2S)-2-aminocyclopropanecarboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl 2-aminocyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4(3)6;/h3-4H,2,6H2,1H3;1H

InChI Key

LOMNYAFDZQLMLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.